4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a sulfonic acid group at the 8th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from quinoline derivatives. One common method involves the sulfonation of quinoline followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of these methods makes it feasible to produce the compound in quantities sufficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonic acid and carboxylic acid groups play crucial roles in these interactions, facilitating strong binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the sulfonic acid group, which affects its solubility and reactivity.
8-Sulfoquinoline:
Uniqueness
The presence of both sulfonic acid and carboxylic acid groups in 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in research and industry.
Properties
CAS No. |
876303-40-1 |
---|---|
Molecular Formula |
C10H7NO6S |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO6S/c12-9-5-2-1-3-7(18(15,16)17)8(5)11-4-6(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
InChI Key |
FKTVHRZETGCILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.